
2-(4-Ethylphenyl)-2-(prop-2-ynylamino)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Ethylphenyl)-2-(prop-2-ynylamino)ethanol is a useful research compound. Its molecular formula is C13H17NO and its molecular weight is 203.285. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Receptor Specificity and Sympathomimetic Activity
Structural modifications of 1-(3,4-dihydroxyphenyl)-2-amino-ethanol, by adding a methyl or ethyl group at the carbon alpha to the nitrogen or by adding various alkyl groups in the nitrogen center, change sympathomimetic activity. This indicates that the β-receptor population can be divided into β-1 and β-2 types, suggesting potential applications in receptor-specific drug development (Lands, Ludueña, & Buzzo, 1967).
Peptide Chemistry
The use of the 2-(diphenylphosphino)ethyl group for carboxyl-protection of amino acids or peptides describes its application in peptide synthesis. This method is stable under standard conditions for peptide synthesis and deprotection is carried out under mild conditions (Chantreux, Gamet, Jacquier, & Verducci, 1984).
Protecting Group for Carboxylic Acids
2-(Pyridin-2-yl)ethanol serves as a good protecting group for methacrylic acid, which can be selectively removed either chemically under alkaline conditions or thermally. This application is particularly relevant in the synthesis and modification of polymers (Elladiou & Patrickios, 2012).
Liquid Crystalline Polysiloxanes
Synthesis of monomers with a fluorinated chain obtained from 2-(perfluoro-n-alkyl)ethanol for the development of side chain liquid crystalline polysiloxanes showcases the application in materials science for creating compounds with high smectogen properties (Bracon, Guittard, Givenchy, & Géribaldi, 2000).
Photochromic Properties
The study of 4-Dialkylamino-2-hydroxychalcones, derivatives that undergo reversible E/Z-photoisomerization, illustrates potential applications in the development of photochromic materials. These materials offer possibilities in creating dynamic systems that respond to light (Matsushima, Fujimoto, & Tokumura, 2001).
Solubility Transitions in Solvent Mixtures
Research on poly(2-oxazoline)s with different side chains in ethanol-water solvent mixtures discusses their solubility transitions, which are crucial for understanding polymer-solvent interactions and developing responsive polymer systems (Lambermont-Thijs et al., 2010).
Propriétés
IUPAC Name |
2-(4-ethylphenyl)-2-(prop-2-ynylamino)ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO/c1-3-9-14-13(10-15)12-7-5-11(4-2)6-8-12/h1,5-8,13-15H,4,9-10H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOFZKRCKXLZUQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(CO)NCC#C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-((3-(Benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)-3-(2-fluorophenyl)urea](/img/structure/B2716655.png)
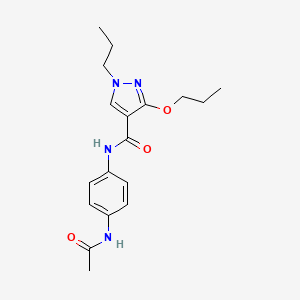
![N~3~-cyclopropyl-6-(3-{[4-(trifluoromethyl)benzyl]amino}-1-pyrrolidinyl)nicotinamide](/img/structure/B2716658.png)

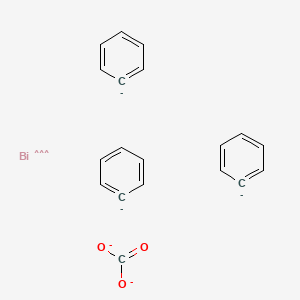
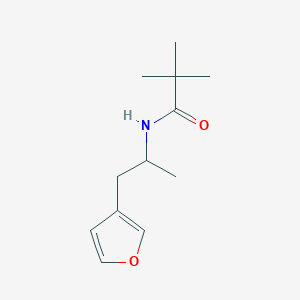
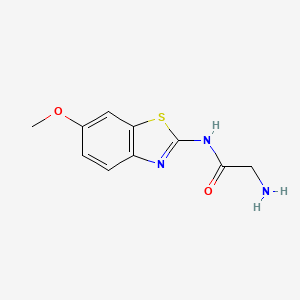
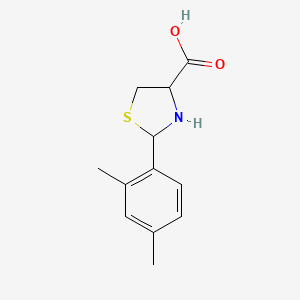
![ethyl 2-(3-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl)acetate](/img/structure/B2716668.png)

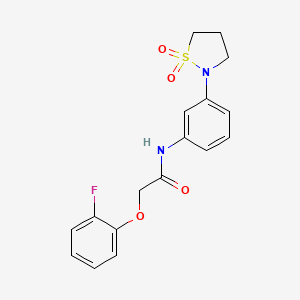
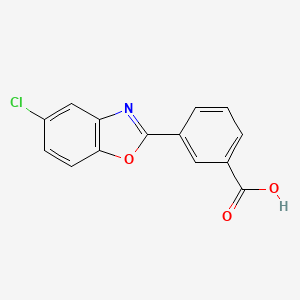
![1-(4-Methoxybenzoyl)-3-(3-methylphenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione](/img/structure/B2716675.png)
![(5E)-3-(4-chlorophenyl)-5-[(3-chlorophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2716677.png)
